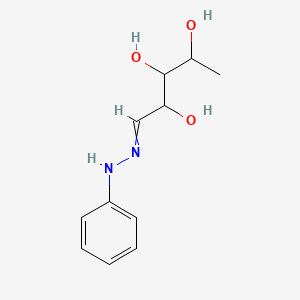

1-(Phenylhydrazinylidene)pentane-2,3,4-triol

Description

1-(Phenylhydrazinylidene)pentane-2,3,4-triol is a chemical compound with the molecular formula C₁₇H₂₀N₄O₃ It is known for its unique structure, which includes a phenylhydrazine group attached to a pentane backbone with three hydroxyl groups

Properties

IUPAC Name |

1-(phenylhydrazinylidene)pentane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVHIDUIIIYYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C=NNC1=CC=CC=C1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylhydrazinylidene)pentane-2,3,4-triol typically involves the reaction of phenylhydrazine with a suitable precursor, such as a pentanetriol derivative. One common method involves the condensation of phenylhydrazine with 2,3,4-pentanetriol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylhydrazinylidene)pentane-2,3,4-triol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the phenylhydrazine group to an amine.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

1-(Phenylhydrazinylidene)pentane-2,3,4-triol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Phenylhydrazinylidene)pentane-2,3,4-triol involves its interaction with specific molecular targets. The phenylhydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- (2R,3R)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol

- (4Z,5Z)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol

Uniqueness

1-(Phenylhydrazinylidene)pentane-2,3,4-triol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

1-(Phenylhydrazinylidene)pentane-2,3,4-triol is an organic compound characterized by a hydrazone structure with a phenylhydrazine moiety and a pentane backbone featuring three hydroxyl groups. Its molecular formula is CHNO, and it has a molecular weight of approximately 224.26 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of hydroxyl groups enhances its solubility and reactivity, while the hydrazone linkage may facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 224.26 g/mol |

| Functional Groups | Hydrazone, Hydroxyl |

| Solubility | Soluble in polar solvents |

Biological Activity

Research indicates that compounds containing hydrazine derivatives exhibit various pharmacological properties, including:

- Antioxidant Activity : The hydroxyl groups in the compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Studies have shown that hydrazine derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Redox Reactions : The hydroxyl groups can participate in redox reactions, enhancing the compound's antioxidant capacity.

- Enzyme Inhibition : The hydrazone structure may allow for binding with specific enzymes involved in disease processes, potentially inhibiting their activity.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Antioxidant Study : A study evaluated the antioxidant potential of various hydrazine derivatives. It was found that compounds with multiple hydroxyl groups exhibited significantly higher antioxidant activity compared to their counterparts with fewer hydroxyls.

- Antimicrobial Evaluation : In another study, a series of hydrazones were tested against common bacterial strains. The results indicated that compounds with phenyl substitutions showed enhanced activity against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds based on their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Phenylhydrazine | Phenyl group and hydrazine | Moderate antioxidant |

| 1-(Hydroxymethyl)-phenylhydrazine | Hydroxymethyl addition | Enhanced solubility and reactivity |

| 3-Hydroxypentane-2-one | Ketone functional group | Different reactivity profile |

| 2-Hydroxypyridine | Hydroxypyridine structure | Exhibits different biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.